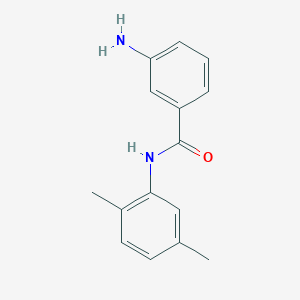

3-Amino-N-(2,5-dimethylphenyl)benzamide

Overview

Description

3-Amino-N-(2,5-dimethylphenyl)benzamide is a biochemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 . It is used for proteomics research .

Physical And Chemical Properties Analysis

3-Amino-N-(2,5-dimethylphenyl)benzamide is a solid at room temperature . It has a molecular weight of 240.30 and a molecular formula of C15H16N2O .Scientific Research Applications

Anticonvulsant Activity

Studies have explored the anticonvulsant properties of N-(substituted)-4-aminobenzamides, highlighting the significance of structural modifications to enhance therapeutic efficacy. Notably, analogues like 3,4-diamino-N-(2,6-dimethylphenyl) benzamide have been synthesized to circumvent metabolic inactivation, demonstrating anticonvulsant activities against pentylenetetrazole-induced seizures in rats. This suggests potential applications in epilepsy management, underscoring the importance of structural derivatives in drug development for neurological disorders (Afolabi & Okolie, 2013).

Spectroscopic and Structural Characterization

Mefenamic acid polymorphs, derivatives of dimethylphenyl amino benzamide, have been characterized using vibrational spectroscopy and solid-state NMR, providing insights into their structural and morphological features. Such studies are crucial for understanding drug polymorphism, which can significantly influence the drug's physical stability, solubility, and bioavailability. This research domain emphasizes the role of advanced spectroscopic techniques in pharmaceutical sciences (Cunha et al., 2014).

Synthesis and Biological Evaluation

The synthesis of novel compounds incorporating the dimethylphenyl amino benzamide structure has been extensively studied, highlighting their potential in medicinal chemistry. For instance, compounds with anticonvulsant, anticancer, and antimicrobial activities have been developed, showcasing the versatility of this chemical structure in drug design. Such research not only contributes to the development of new therapeutic agents but also enhances our understanding of the relationship between chemical structure and biological activity (Noubade et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is primarily used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that this compound may undergo reactions at the benzylic position , which could involve free radical bromination, nucleophilic substitution, or oxidation . These reactions could potentially alter the structure of the compound and its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by 3-Amino-N-(2,5-dimethylphenyl)benzamide are currently unknown . Given its potential reactions at the benzylic position , it may influence pathways involving free radicals or nucleophilic substitutions

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

properties

IUPAC Name |

3-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSHXYFLAIACCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(2,5-dimethylphenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)